molecular formula C9H7ClO2 B13985130 4-Acetyl-2-chlorobenzaldehyde

4-Acetyl-2-chlorobenzaldehyde

Cat. No.: B13985130
M. Wt: 182.60 g/mol
InChI Key: OOVSFALKOGRJSL-UHFFFAOYSA-N
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Description

4-Acetyl-2-chlorobenzaldehyde is an organic compound with the molecular formula C9H7ClO2 It is a derivative of benzaldehyde, featuring both an acetyl group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-2-chlorobenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-acetyl-2-chlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield 4-acetyl-2-chlorobenzyl alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or primary amines under basic conditions.

Major Products:

    Oxidation: 4-Acetyl-2-chlorobenzoic acid.

    Reduction: 4-Acetyl-2-chlorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Acetyl-2-chlorobenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.

    Industry: It is used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-chlorobenzaldehyde largely depends on its chemical reactivity. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary based on the specific derivative and its intended application .

Comparison with Similar Compounds

    4-Chlorobenzaldehyde: Shares the chlorine substituent but lacks the acetyl group.

    4-Acetylbenzaldehyde: Contains the acetyl group but lacks the chlorine substituent.

    2-Chlorobenzaldehyde: Similar structure but with the chlorine atom in a different position.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

4-acetyl-2-chlorobenzaldehyde

InChI

InChI=1S/C9H7ClO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-5H,1H3

InChI Key

OOVSFALKOGRJSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C=O)Cl

Origin of Product

United States

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